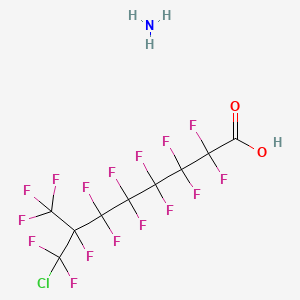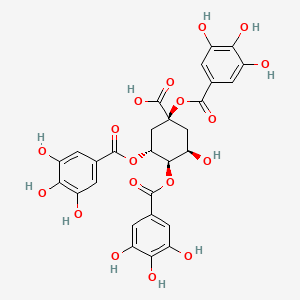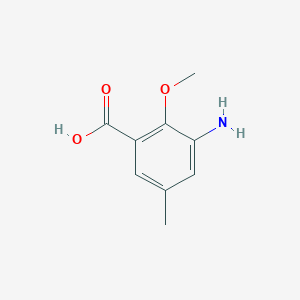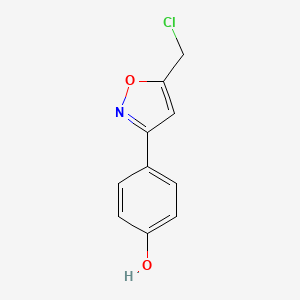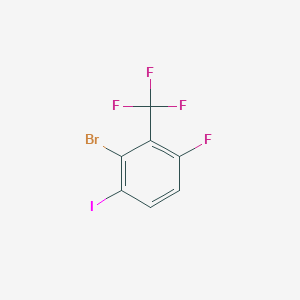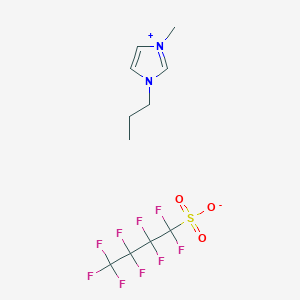
3-Methyl-1-propyl-1H-imidazol-3-ium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-propyl-1H-imidazol-3-ium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate is an ionic liquid that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The presence of the imidazolium cation and the nonafluorobutane sulfonate anion contributes to its distinctive characteristics, making it useful in a wide range of applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-propyl-1H-imidazol-3-ium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate typically involves the following steps:
-
Formation of the Imidazolium Cation: : The imidazolium cation can be synthesized by reacting 1-methylimidazole with 1-bromopropane under reflux conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Anion Exchange: : The resulting imidazolium bromide is then subjected to an anion exchange reaction with sodium nonafluorobutane sulfonate. This reaction is typically performed in water or a polar organic solvent, and the product is isolated by filtration and drying.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-propyl-1H-imidazol-3-ium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The imidazolium cation can participate in nucleophilic substitution reactions, where the nonafluorobutane sulfonate anion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coordination Chemistry: The imidazolium cation can coordinate with metal ions, forming complexes that are useful in catalysis and other applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, thiolates, and alkoxides. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide can yield the corresponding imidazolium halide, while oxidation may produce imidazolium oxides.
Applications De Recherche Scientifique
3-Methyl-1-propyl-1H-imidazol-3-ium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various organic reactions, including polymerization, alkylation, and hydrogenation.
Biology: The compound is employed in the extraction and purification of biomolecules, such as proteins and nucleic acids.
Industry: The compound is used in electrochemical applications, such as batteries and supercapacitors, due to its high ionic conductivity and thermal stability.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-propyl-1H-imidazol-3-ium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate involves its interaction with molecular targets through ionic and hydrogen bonding. The imidazolium cation can interact with negatively charged sites on biomolecules or metal surfaces, while the nonafluorobutane sulfonate anion can participate in hydrogen bonding and electrostatic interactions. These interactions facilitate various chemical and biological processes, such as catalysis, extraction, and drug delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Methyl-3-[3-(trimethoxysilyl)propyl]-1H-imidazol-3-ium chloride
Uniqueness
3-Methyl-1-propyl-1H-imidazol-3-ium 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate is unique due to its combination of the imidazolium cation and the nonafluorobutane sulfonate anion. This combination imparts high thermal stability, low volatility, and excellent solubility in various solvents, making it suitable for a wide range of applications. In comparison, other similar compounds may have different anions, which can affect their properties and applications.
Propriétés
Formule moléculaire |
C11H13F9N2O3S |
|---|---|
Poids moléculaire |
424.29 g/mol |
Nom IUPAC |
1-methyl-3-propylimidazol-1-ium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
InChI |
InChI=1S/C7H13N2.C4HF9O3S/c1-3-4-9-6-5-8(2)7-9;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h5-7H,3-4H2,1-2H3;(H,14,15,16)/q+1;/p-1 |
Clé InChI |
SDFUIOOBPCPJDJ-UHFFFAOYSA-M |
SMILES canonique |
CCCN1C=C[N+](=C1)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-(Allyloxy)phenyl)-1-benzyl-1H-benzo[d]imidazole](/img/structure/B12838080.png)


![1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl-](/img/structure/B12838088.png)

